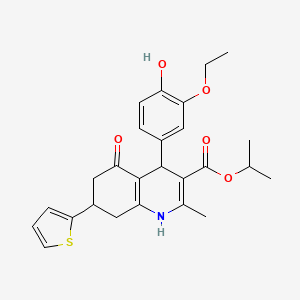
2-Amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This mouthful of a compound belongs to the class of quinoline derivatives. Its systematic name is quite the tongue-twister, but let’s break it down:
2-Amino: Indicates the presence of an amino group (NH₂) at position 2.
1-(3,4-dichlorophenyl): Refers to a phenyl ring with chlorine substituents at positions 3 and 4.
7,7-dimethyl: Two methyl groups (CH₃) attached to the quinoline ring at position 7.
4-(5-methyl-2-(methylthio)thiophen-3-yl): A complex side chain involving a thiophene ring with a methylthio group (CH₃S) at position 2 and a methyl group at position 5.
5-oxo: Indicates a ketone group (C=O) at position 5.
1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: The core structure is a hexahydroquinoline ring with a cyano group (CN) at position 3.
Phew! Now that we’ve deciphered its name, let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization of an appropriate precursor. For example:
Multistep Synthesis: Start with commercially available starting materials and perform a series of reactions to build the quinoline core. The side chain can be added later.
Heterocyclic Synthesis: Utilize heterocyclic chemistry to construct the quinoline ring system.
Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies synthesize it for specific applications.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The ketone group (5-oxo) can undergo oxidation reactions.
Substitution: The phenyl ring (3,4-dichlorophenyl) is susceptible to electrophilic substitution.
Reduction: Reduction of the cyano group (carbonitrile) is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Hydrogen gas (H₂) with a catalyst (e.g., Pd/C).
- Oxidation: Ketone to alcohol or carboxylic acid.
- Substitution: Various substituted quinoline derivatives.
- Reduction: Amines or other reduced forms.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated as potential drug candidates due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: Limited industrial applications, but its derivatives may have uses in materials science.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
While there are no direct analogs, its intricate structure sets it apart. Similar compounds include other quinoline derivatives, but none match this specific combination of substituents.
And there you have it!
Propiedades
Número CAS |
476483-40-6 |
|---|---|
Fórmula molecular |
C24H23Cl2N3OS2 |
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
2-amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H23Cl2N3OS2/c1-12-7-14(23(31-4)32-12)20-15(11-27)22(28)29(13-5-6-16(25)17(26)8-13)18-9-24(2,3)10-19(30)21(18)20/h5-8,20H,9-10,28H2,1-4H3 |
Clave InChI |
FXWYQMYSAZQFEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=C(C=C4)Cl)Cl)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628778.png)
![4-chloro-N-[(2E)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11628786.png)
![5-Benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11628794.png)
![5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628802.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628808.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11628809.png)
![4-chloro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B11628815.png)
![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11628820.png)

![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628824.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628825.png)
![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628832.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11628833.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11628839.png)
